N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine
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Overview
Description
N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine is a chemical compound known for its unique structure and properties. It is also referred to as Glycine, N-(isocyanatoacetyl)-L-histidyl- in some contexts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine typically involves the carbobenzoxy azide procedure . This method includes the protection of amino groups, activation of carboxyl groups, and subsequent coupling reactions to form the desired peptide bond. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides with altered functional groups.
Scientific Research Applications
N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine has several scientific research applications, including:
Chemistry: It is used in the study of peptide synthesis and modification, providing insights into peptide bond formation and stability.
Biology: The compound is utilized in research on protein interactions and enzymatic processes, helping to understand the role of peptides in biological systems.
Mechanism of Action
The mechanism of action of N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Oxidaneylidenemethylidene)glycyl-L-histidylglycine include:
- Glycyl-L-histidyl-L-lysine (GHK)
- Glycyl-L-histidine
- L-histidylglycine
- Glycylglycyl-L-histidine
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
666860-07-7 |
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Molecular Formula |
C11H13N5O5 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-isocyanatoacetyl)amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H13N5O5/c17-6-13-3-9(18)16-8(1-7-2-12-5-15-7)11(21)14-4-10(19)20/h2,5,8H,1,3-4H2,(H,12,15)(H,14,21)(H,16,18)(H,19,20)/t8-/m0/s1 |
InChI Key |
CBSMFYFLKOGMTB-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN=C=O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CN=C=O |
Origin of Product |
United States |
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